Ethyl 4-[({[(1-chloroethylidene)amino]oxy}carbonyl)amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 4-[({[(1-chloroethylidene)amino]oxy}carbonyl)amino]benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base to form the intermediate ethyl 4-aminobenzoate. This intermediate is then reacted with 1-chloroethylideneamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[({[(1-chloroethylidene)amino]oxy}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[({[(1-chloroethylidene)amino]oxy}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[({[(1-chloroethylidene)amino]oxy}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved .
Comparison with Similar Compounds
Ethyl 4-[({[(1-chloroethylidene)amino]oxy}carbonyl)amino]benzoate can be compared with similar compounds such as ethyl 4-aminobenzoate and ethyl 4-[(1-chloroethylidene)amino]benzoate. While these compounds share some structural similarities, this compound is unique due to the presence of both the ethyl ester and the 1-chloroethylideneamino groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C12H13ClN2O4 |
---|---|
Molecular Weight |
284.69 g/mol |
IUPAC Name |
ethyl 4-[(1-chloroethylideneamino)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C12H13ClN2O4/c1-3-18-11(16)9-4-6-10(7-5-9)14-12(17)19-15-8(2)13/h4-7H,3H2,1-2H3,(H,14,17) |
InChI Key |
QNQRLCBGFLVRLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)ON=C(C)Cl |
Origin of Product |
United States |
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